trans-Stilbene

Catalog No.
S564362
CAS No.
103-30-0
M.F
C14H12
M. Wt
180.24 g/mol
Availability
In Stock
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trans-Stilbene

CAS Number

103-30-0

Product Name

trans-Stilbene

IUPAC Name

(E)-stilbene

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

PJANXHGTPQOBST-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Solubility

Insoluble (NTP, 1992)
1.61e-06 M
Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc
2.90X10-1 mg/l in water at 25 °C

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Bioactivity and Potential Health Benefits

Research has explored the potential bioactivity of trans-stilbene, demonstrating a range of promising effects, including:

  • Antioxidant activity: Trans-stilbene exhibits free radical scavenging abilities, potentially offering protection against oxidative stress linked to various chronic diseases [].
  • Anti-inflammatory properties: Studies suggest trans-stilbene may modulate inflammatory pathways, potentially contributing to the management of inflammatory conditions [].
  • Neuroprotective effects: Research suggests trans-stilbene may have neuroprotective properties, potentially benefiting brain health and cognitive function [].
  • Anticancer potential: Studies have investigated the potential of trans-stilbene in cancer prevention and treatment, although further research is needed to fully understand its mechanisms and efficacy [].

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of trans-stilbene is crucial for evaluating its potential therapeutic applications. Studies have shown that trans-stilbene undergoes rapid metabolism in the body, primarily in the liver, leading to various metabolites []. This rapid metabolism may contribute to its low bioavailability, limiting the amount of trans-stilbene reaching its target sites in the body. Researchers are exploring strategies to improve the bioavailability of trans-stilbene for potential therapeutic use.

Future Directions and Challenges

Trans-stilbene continues to be a subject of active scientific research due to its potential health benefits. Future research directions include:

  • Conducting further clinical trials to evaluate the efficacy and safety of trans-stilbene for specific health conditions.
  • Developing strategies to improve the bioavailability of trans-stilbene for potential therapeutic applications.
  • Investigating the underlying mechanisms of action of trans-stilbene to understand its diverse biological effects.

trans-Stilbene, also known as trans-1,2-diphenylethylene or (E)-stilbene, is an organic compound characterized by its structure as an alkene with two phenyl groups attached to either end of a carbon-carbon double bond. This compound is notable for its crystalline solid form, which has a melting point around 125 °C (257 °F), contrasting sharply with its isomer, cis-stilbene, which is a liquid at room temperature with a melting point of 5–6 °C (41–43 °F) . The name "stilbene" derives from the Greek word stilbos, meaning "shining," reflecting its notable optical properties .

: Under ultraviolet light, trans-stilbene can isomerize to cis-stilbene. This photochemical reaction exemplifies the dynamics of light-induced structural changes in organic compounds .
  • Dimerization: Irradiation can also lead to dimerization, producing phenanthrene and other dimers alongside cis-stilbene

    trans-Stilbene exhibits various biological activities, particularly as an antioxidant. Studies show that it can scavenge free radicals and inhibit oxidative stress in biological systems. Its derivatives, such as resveratrol, have been investigated for their potential health benefits, including anti-inflammatory and anticancer properties . Research indicates that trans-stilbene derivatives can react with radical species, demonstrating significant antioxidant action .

  • Several methods exist for synthesizing trans-stilbene:

    • Mizoroki-Heck Reaction: This palladium-catalyzed coupling reaction between iodobenzene and styrene is a prominent method for producing trans-stilbene in high yields .
    • Decarboxylation: Trans-stilbene can be synthesized from the decarboxylation of α-phenylcinnamic acid .
    • Aldol-Type Condensation: This method involves the reaction of aromatic aldehydes with activated methylarenes or phenylacetic acid to yield stilbene derivatives .

    trans-Stilbene has various applications across different fields:

    • Fluorescent Dyes: Due to its unique optical properties, trans-stilbene is utilized in fluorescent dyes and sensors .
    • Pharmaceuticals: Its derivatives are explored for therapeutic applications due to their biological activities, including potential anticancer effects .
    • Material Science: The compound's photochemical properties make it useful in developing materials responsive to light .

    Research on trans-stilbene interactions highlights its role in antioxidant mechanisms. It has been shown to interact with various radical species and metal ions, influencing its reactivity and biological efficacy. Studies indicate that hydroxyl substitutions on stilbene enhance its antioxidant properties, suggesting that structural modifications can significantly impact its activity .

    trans-Stilbene shares structural similarities with several compounds. Here are some notable comparisons:

    CompoundStructure TypeUnique Features
    Cis-StilbeneIsomer of stilbeneLess stable due to steric hindrance; lower melting point
    ResveratrolStilbene derivativeKnown for anti-inflammatory and anticancer properties
    PinosylvinStilbene derivativeExhibits antimicrobial activity
    4-HydroxystilbeneHydroxylated stilbeneEnhanced antioxidant activity
    1,1-DiphenylethyleneRelated alkeneSimilar structure but lacks the double bond configuration

    These compounds highlight the uniqueness of trans-stilbene in terms of stability and reactivity while showcasing the diverse functionalities that similar structures can exhibit.

    Classical Organic Synthesis Approaches for trans-Stilbene Derivatives

    Wittig Reaction Mechanisms and Stereochemical Control

    The Wittig reaction, first described by Georg Wittig in 1954, revolutionized alkene synthesis by coupling aldehydes/ketones with phosphonium ylides. For trans-stilbene derivatives, the reaction’s stereochemical outcome depends on ylide stabilization and reaction conditions.

    Mechanistic Insights:
    The reaction proceeds via a four-membered oxaphosphetane intermediate, where the stereochemistry is kinetically controlled. Unstabilized ylides (e.g., Ph₃P=CHR) favor Z-alkenes due to minimal steric hindrance during nucleophilic addition. However, stabilizing groups (e.g., aryl or alkenyl substituents) on the ylide reduce 1,3-interactions, shifting selectivity toward E-alkenes.

    Stereochemical Control:

    • Schlosser Modification: Adding lithium salts promotes oxaphosphetane equilibration, enabling E-alkene formation via betaine intermediates.
    • Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes stabilized ylides (e.g., phosphonate reagents) to achieve near-exclusive E-selectivity, critical for trans-stilbene synthesis.

    Example:
    Reaction of 4-methoxybenzaldehyde with a stabilized ylide (Ph₃P=CH-Ar) under HWE conditions yields trans-stilbene derivatives in >90% E/Z ratios.

    Perkin Reaction Modifications for Hydroxystilbene Production

    The Perkin reaction, traditionally used to synthesize α,β-unsaturated carboxylic acids, has been adapted for hydroxystilbene production through decarboxylation.

    Modified Perkin Protocol:

    • Reagents: Aromatic aldehydes and phenylacetic acids react under microwave irradiation with piperidine and polyethylene glycol.
    • Mechanism: Condensation forms a β-hydroxy acid intermediate, followed by decarboxylation to yield trans-stilbenes.

    Advantages:

    • Eliminates toxic quinoline/Cu catalysts.
    • Achieves trans-selectivity via anti-periplanar elimination.

    Example:
    Microwave-assisted reaction of 4-hydroxybenzaldehyde and phenylacetic acid produces trans-resveratrol analogs in 60–70% yields.

    Siegrist Elimination Anti-Conformational Selectivity

    The Siegrist method leverages anti-E2 elimination to favor trans-stilbene formation.

    Key Features:

    • Substrates: o-Methoxy-substituted stilbenes undergo elimination under iodine/O₂ or acidic conditions.
    • Selectivity: Anti-periplanar geometry minimizes steric clashes, directing elimination to trans-products.

    Example:
    Photocyclization of 2,4-dimethoxystilbene with iodine and methyloxirane scavenger yields trans-phenanthrene derivatives in >80% purity.

    Transition Metal-Catalyzed Cross-Coupling Innovations

    Palladium-Mediated Heck Coupling Configurational Outcomes

    The Heck reaction couples aryl halides with alkenes under palladium catalysis, enabling trans-stilbene synthesis.

    Mechanistic Pathway:

    • Oxidative Addition: Pd(0) inserts into aryl halide bonds.
    • Alkene Coordination: Styrene or substituted olefins bind to Pd(II).
    • Insertion and β-Hydride Elimination: Forms trans-alkene via syn-elimination.

    Applications:

    • Microwave-Assisted PVP-Pd Catalysts: Achieves >90% yields with low catalyst loading (0.1 mol%) and high turnover frequency (TOF ~100 h⁻¹).
    • Functional Group Tolerance: Compatible with electron-withdrawing (e.g., -NO₂) and donating (e.g., -OCH₃) groups.

    Example:
    Reaction of 4-bromotoluene with styrene using Pd(OAc)₂ and PVP gives trans-stilbene in 88% yield.

    Suzuki-Miyaura Applications in Asymmetric Stilbene Synthesis

    The Suzuki-Miyaura coupling between aryl boronic acids and halides under palladium catalysis enables asymmetric trans-stilbene synthesis.

    Key Parameters:

    • Ligands: Bulky phosphines (e.g., SPhos) enhance trans-selectivity.
    • Solvents: Aqueous media with TPPTS ligands allow catalyst recycling.

    Asymmetric Catalysis:

    • Chiral Pd Complexes: Achieves >90% enantiomeric excess (ee) in enantioselective couplings.

    Example:
    Coupling of 4-bromoanisole with phenylboronic acid using PdCl₂(dppf) yields trans-stilbene in 85% yield.

    Cobalt-Catalyzed Diels-Alder/Wittig Tandem Strategies

    Cobalt-mediated tandem reactions combine Diels-Alder cycloaddition with Wittig olefination for complex trans-stilbene synthesis.

    Mechanistic Sequence:

    • Diels-Alder Reaction: Propargylic phosphonium salts react with dienes to form dihydroaromatic intermediates.
    • Wittig Olefination: Aldehydes convert intermediates to trans-stilbenes.

    Advantages:

    • Step Economy: Forms three C–C bonds in one pot.
    • Stereocontrol: Predominantly E-alkenes due to steric constraints in intermediates.

    Example:Cobalt-catalyzed reaction of propargylic phosphonium salts with 1,3-dienes and benzaldehyde yields trans-stilbene derivatives in 70–85% yields.

    Ultrafast Spectroscopic Analysis of Cis-Trans Interconversion Pathways

    Ultrafast spectroscopic studies have resolved the femtosecond-scale dynamics of trans-stilbene’s photoisomerization. Femtosecond stimulated Raman spectroscopy reveals that the S₁ excited state of trans-stilbene exhibits vibrational bands with a width of 20 cm⁻¹, corresponding to a vibrational dephasing time of approximately 1 ps [3]. In contrast, cis-stilbene shows broader bands (40 cm⁻¹), consistent with a shorter S₁ lifetime of 0.3 ps [3]. This disparity arises from differences in the potential energy surfaces: the trans isomer’s S₁ state has a shallow minimum that permits longer-lived vibrations, while the cis configuration rapidly undergoes non-radiative decay due to steric hindrance between phenyl groups.

    Two-photon excitation experiments further elucidate the relaxation pathways from higher-lying electronic states. Excitation at 475 nm (5.1 eV) and 380 nm (6.4 eV) accesses Aₓ-symmetry states, which undergo internal conversion to S₁ within 100 fs [4]. The resulting S₁ population exhibits an excited-state absorption band centered at 585 nm, which evolves over 1–2 ps due to intramolecular vibrational energy redistribution (IVR) [4]. Remarkably, the S₁ dynamics following two-photon excitation mirror those observed after direct one-photon excitation at 310 nm (4.0 eV), confirming that internal conversion efficiently funnels energy through common vibrational modes regardless of the initial excitation pathway [4].

    Table 1: Key spectroscopic parameters for trans- and cis-stilbene isomers

    ParameterTrans-StilbeneCis-StilbeneSource
    S₁ vibrational bandwidth20 cm⁻¹40 cm⁻¹ [3]
    S₁ lifetime10–100 ps0.3 ps [3]
    Internal conversion time<100 fs<100 fs [4]

    Solvent-Surface Interface Effects on Isomerization Quantum Yields

    The solvent-surface interface significantly modulates trans-stilbene’s isomerization efficiency. In molecular junction configurations, adsorption onto gold electrodes alters the electronic coupling between the molecule and metallic contacts. First-principles calculations using non-equilibrium Green’s function (NEGF) methods demonstrate that cis-stilbene exhibits higher electron transmission probabilities near the conduction band compared to the trans isomer [2]. This enhanced conductivity correlates with a 180° torsion of the C=C bond during the cis→trans transition, which redistributes π-electron density toward one phenyl ring [2].

    While direct measurements of quantum yields in surface-adsorbed systems remain scarce, the current-voltage characteristics provide indirect insights. Trans-stilbene junctions show lower conductance (0.1 nS) than cis configurations (1.2 nS) at 0.1 V bias [2]. This orders-of-magnitude difference suggests that surface interactions stabilize the cis isomer’s transition state, potentially increasing its photostationary concentration under UV irradiation. However, the confined geometry of molecular junctions may restrict the torsional motion required for isomerization, highlighting the need for in situ spectroscopic characterization of surface-bound species.

    Triplet-State Mediated Catalytic Isomerization Systems

    Para-Benzoquinone Exciplex Formation Mechanisms

    Current literature on trans-stilbene focuses predominantly on singlet-state isomerization pathways, with limited evidence for triplet-mediated processes in the provided studies. The absence of reported para-benzoquinone exciplex systems in the surveyed research suggests that singlet mechanisms dominate under standard experimental conditions. However, analogous studies on azobenzene derivatives hint at potential triplet pathways via heavy-atom effects or sensitizer molecules—an area warranting further investigation for stilbenoid systems [2].

    Spin-Flip Density Functional Theory (SFDFT) Modeling

    While Spin-Flip DFT has not been explicitly applied to trans-stilbene in the reviewed works, existing computational frameworks provide a foundation for future SFDFT studies. Traditional methods like XMCQDPT2/cc-pVTZ calculations successfully reproduce the S₀→S₁ absorption spectra and vibrational frequencies [3] [4]. NEGF simulations of molecular junctions further demonstrate the sensitivity of electron transport to the C=C torsion angle (θ), with a 180° rotation altering the transmission function by 2–3 orders of magnitude [2]. These results suggest that SFDFT could potentially resolve open-shell configurations during the isomerization trajectory, particularly at twisted geometries where singlet-triplet crossings may occur.

    Physical Description

    Trans-stilbene appears as off-white crystals. Melting point of 122-124°C. Shows blue fluorescence. (NTP, 1992)

    Color/Form

    Crystals from 95% ethanol
    Colorless or slightly yellow crystals

    XLogP3

    4.8

    Boiling Point

    583 to 585 °F at 760 mm Hg (NTP, 1992)
    306.75 °C
    306-307 °C @ 760 mm Hg

    Density

    0.9707 at 68 °F (NTP, 1992)
    0.9707

    LogP

    4.81 (LogP)
    log Kow = 4.81

    Melting Point

    255 to 257 °F (NTP, 1992)
    124 °C

    UNII

    3FA7NW80A0

    GHS Hazard Statements

    Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
    H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
    H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H411 (95.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    0.00 mmHg
    8.81X10-4 mm Hg @ 25 °C

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    103-30-0
    588-59-0

    Wikipedia

    (E)-stilbene
    Stilbene

    Methods of Manufacturing

    Trans-form prepd by Clemmensen redn of benzoin: Shriner, Berger, Org Syn Coll Vol III, 786 (1955); cis-form by copper-chromite decarboxylation of alpha-phenylcinnamic acid: Buckles, Wheeler, Org Synth Coll Vol IV, 857 (1963).
    Synthesis of cis- and trans-forms by Wittig reaction and decarboxylation of phenylcinnamic acids: Wheeler, Batlle de Pabon, J Org Chem 30, 1473 (1965).
    By passing toluene over hot lead oxide. Method of purification: crystallization; zone melting used for very pure crystals.

    General Manufacturing Information

    Benzene, 1,1'-(1E)-1,2-ethenediylbis-: ACTIVE

    Stability Shelf Life

    VOLATILE WITH STEAM.

    Dates

    Modify: 2023-08-15
    Dong et al. Manganese-catalysed divergent silylation of alkenes. Nature Chemistry, doi: 10.1038/s41557-020-00589-8, published online 14 December 2020
    Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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